

formation of ethyl radical from ethane pyrolysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl radical*

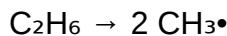
Cat. No.: *B1203200*

[Get Quote](#)

An In-depth Technical Guide on the Formation of the **Ethyl Radical** from Ethane Pyrolysis

Introduction

Ethane pyrolysis, also known as steam cracking, is a cornerstone of the petrochemical industry, serving as the primary method for producing ethylene, a crucial building block for a vast array of chemical products. The process involves the thermal decomposition of ethane at high temperatures, typically in the range of 900–1200K, and is fundamentally governed by a complex network of free-radical reactions. A central and vital intermediate in this process is the **ethyl radical** ($C_2H_5\bullet$). Understanding the mechanisms of its formation and subsequent reactions is critical for optimizing ethylene yield, minimizing the formation of unwanted byproducts, and improving the overall efficiency and design of industrial cracking furnaces. This guide provides a detailed technical overview of the formation of the **ethyl radical** from ethane pyrolysis, tailored for researchers, scientists, and professionals in drug development and related fields.

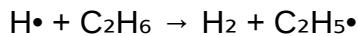

Reaction Mechanism: A Free-Radical Chain Process

The pyrolysis of ethane proceeds via a free-radical chain reaction mechanism, which can be broken down into three primary stages: initiation, propagation, and termination. The **ethyl radical** is predominantly formed during the propagation stage.

Chain Initiation

The process begins with the homolytic fission of an ethane molecule, which has the weakest bond (the C-C bond) and is therefore the most likely point of initial cleavage at high


temperatures. This initiation step produces two **methyl radicals** ($\text{CH}_3\bullet$).^[1]


The activation energy for the C-C bond dissociation is lower than that for the C-H bond, making this the preferred initiation pathway.^[1]

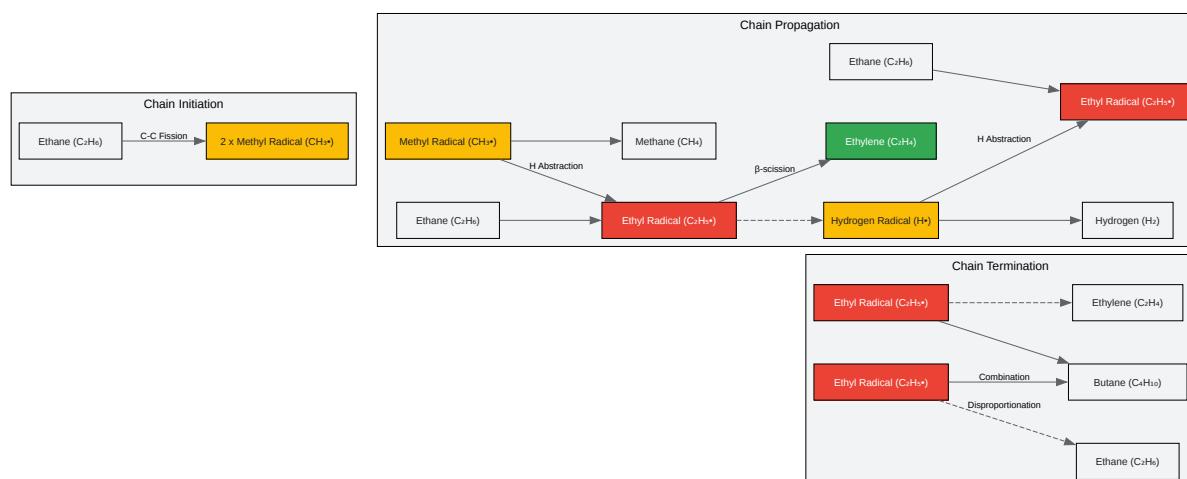
Chain Propagation

Once **methyl radicals** are present in the system, they initiate a series of chain propagation reactions. The **ethyl radical** ($\text{C}_2\text{H}_5\bullet$) is primarily formed when a **methyl radical** abstracts a hydrogen atom from an ethane molecule:

This step is crucial as it consumes the initial radical and the ethane feedstock to produce the key **ethyl radical** intermediate and a stable methane molecule.^[1] Another significant propagation step involves the abstraction of a hydrogen atom from ethane by a hydrogen radical ($\text{H}\bullet$), which is formed from the subsequent decomposition of **ethyl radicals**:^[2]

Once formed, the **ethyl radical** can undergo β -scission to produce ethylene (the desired product) and a hydrogen atom. This hydrogen atom then continues the chain reaction by reacting with another ethane molecule.^[2]

Chain Termination


The chain reaction is terminated when two radicals combine to form a stable, non-radical product. Several termination reactions are possible, which remove radicals from the system. A major termination step involves the combination of two **ethyl radicals** to form butane.^[3]

Other termination reactions include the combination of a methyl and an **ethyl radical** to form propane, or the disproportionation of two **ethyl radicals** to form ethane and ethylene.^{[4][5]}

The overall reaction pathway is a complex interplay of these elementary steps, with the relative rates of each reaction depending on temperature, pressure, and residence time.[6]

[Click to download full resolution via product page](#)

Caption: Free-radical chain mechanism of ethane pyrolysis.

Quantitative Data

The kinetics of ethane pyrolysis are described by the rate constants of the individual elementary reactions. These are typically expressed in the Arrhenius form, $k = A * \exp(-E_a / RT)$, where A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the temperature.

Table 1: Selected Rate Constants for Elementary Reactions in Ethane Pyrolysis

Reaction No.	Reaction	A-factor (s ⁻¹ or cm ³ mol ⁻¹ s ⁻¹)	Ea (kJ/mol)	Reference(s)
1	$C_2H_6 \rightarrow 2 CH_3\cdot$	$1.07 \times 10^{15} (s^{-1})$	73.06	[2]
2	$CH_3\cdot + C_2H_6 \rightarrow$ $CH_4 + C_2H_5\cdot$	$6.0 \times 10^{11} (cm^3$ $mol^{-1} s^{-1})$	18.3	[7]
3	$C_2H_5\cdot \rightarrow C_2H_4 +$ $H\cdot$	$3.47 \times 10^{13} (s^{-1})$	31.4	[7]
4	$H\cdot + C_2H_6 \rightarrow H_2$ $+ C_2H_5\cdot$	$2.0 \times 10^{11} (cm^3$ $mol^{-1} s^{-1})$	10.4	[2]
5	$2 C_2H_5\cdot \rightarrow C_4H_{10}$	$\sim 9 \times 10^9 (L mol^{-1}$ $s^{-1})$	~0	[4]
6	$2 C_2H_5\cdot \rightarrow C_2H_6$ $+ C_2H_4$	$\sim 4 \times 10^9 (L mol^{-1}$ $s^{-1})$	~0	[4]

Note: The values presented are from various studies and may have been determined under different experimental conditions. The units have been harmonized for comparison where possible.

Table 2: Product Distribution in Ethane Pyrolysis at Different Temperatures

Temperature (°C)	Ethane Conversion (%)	Ethylene Selectivity (%)	Methane Yield (%)	Propylene Yield (%)	Reference
750	~5	~95	-	-	[8]
850	40.5	-	-	-	[8]
850	~65 (with O ₂)	~85	-	-	[8]
900	~80	~85	-	-	[8]
850 (Industrial)	-	49.2 (mass %)	3.4 (mass %)	1.3 (mass %)	[9]

Note: Product distribution is highly dependent on reactor conditions, including pressure, residence time, and the presence of diluents like steam.

Experimental Protocols

A variety of experimental techniques are employed to study the kinetics and mechanism of ethane pyrolysis. Each method offers unique advantages for probing different aspects of the reaction under various conditions.

Flow Reactor Experiments

This is a common laboratory method for studying pyrolysis under conditions that can simulate industrial processes.

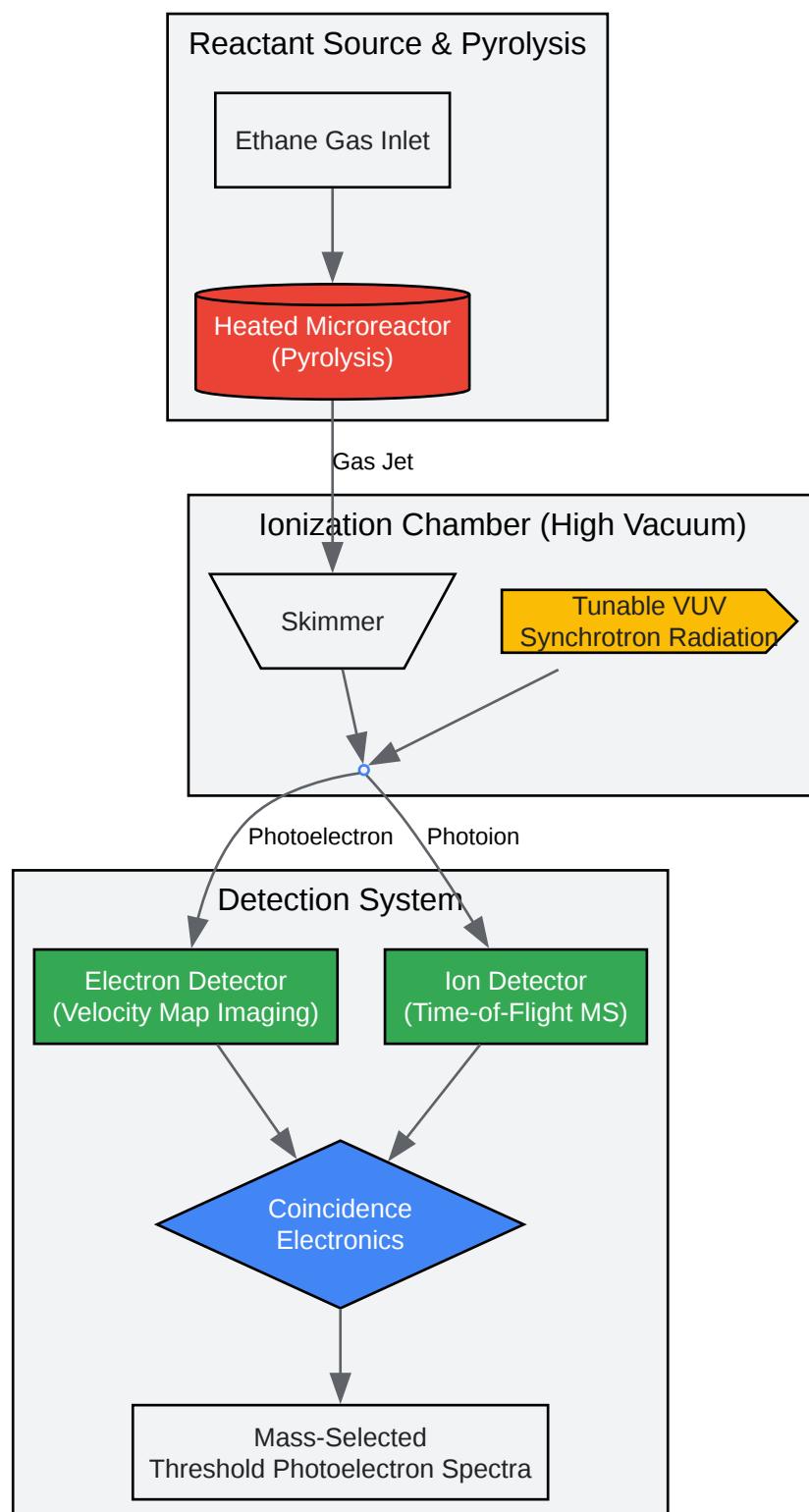
- Apparatus: A tubular reactor, typically made of quartz or a metal alloy, is housed within a furnace to maintain a high and uniform temperature.[10][11]
- Procedure: A feed gas mixture, usually ethane diluted with an inert gas (like nitrogen) or steam, is continuously passed through the heated reactor.[9][10] The temperature, pressure, and flow rate (which determines the residence time) are precisely controlled.
- Analysis: The product stream exiting the reactor is rapidly cooled (quenched) to stop the reactions. The composition of the product gas is then analyzed, typically using gas

chromatography (GC) to separate and quantify the different hydrocarbon products and hydrogen.[3]

- Data Obtained: This method provides data on overall ethane conversion and the yields and selectivities of various products as a function of temperature, pressure, and residence time. [8]

Shock Tube Experiments

Shock tubes are used to study elementary reaction kinetics at high temperatures (1000-3000 K) and pressures over very short timescales (microseconds to milliseconds).[12][13]


- Apparatus: A shock tube is a long pipe separated by a diaphragm into a high-pressure "driver" section and a low-pressure "driven" section containing the reactant gas mixture.
- Procedure: The diaphragm is ruptured, creating a shock wave that travels through the reactant gas, rapidly heating and compressing it. The conditions behind the reflected shock wave are uniform and well-defined.
- Analysis: The progress of the reaction is monitored in real-time using sensitive diagnostic techniques, such as laser absorption spectroscopy, to measure the time-histories of specific species (reactants, intermediates, or products).[13][14]
- Data Obtained: This method is ideal for determining the rate constants of individual elementary reactions under high-temperature conditions relevant to pyrolysis and combustion.[13]

Microreactor with Photoelectron Photoion Coincidence (PEPICO) Spectroscopy

This advanced technique allows for the direct detection and isomer-selective identification of reactive intermediates, such as radicals, which are present in very low concentrations.

- Apparatus: A pyrolysis microreactor is coupled to a PEPICO spectrometer. The microreactor heats the reactant gas to pyrolysis temperatures over a very short residence time. The gas then expands into a high-vacuum chamber.

- Procedure: The gas jet from the reactor is intersected by a beam of tunable vacuum ultraviolet (VUV) synchrotron radiation, which ionizes the molecules and radicals.
- Analysis: The PEPICO technique detects both the resulting photoion and its corresponding photoelectron in coincidence. By analyzing the kinetic energy of the electron, the internal energy of the ion is known, allowing for the unambiguous identification of different isomers based on their distinct photoelectron spectra. This provides mass-selected threshold photoelectron spectra.[\[4\]](#)
- Data Obtained: This powerful method enables the direct observation and quantification of key radical intermediates like the **ethyl radical**, providing crucial validation for proposed reaction mechanisms.[\[4\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for radical detection using a microreactor with PEPICO.

Conclusion

The formation of the **ethyl radical** is a pivotal event in the complex chemistry of ethane pyrolysis. It arises primarily from hydrogen abstraction from ethane by **methyl radicals** generated during the initial C-C bond scission. The subsequent decomposition of the **ethyl radical** is the main pathway to ethylene, the principal product of industrial steam cracking. A thorough understanding of this intricate reaction network, supported by robust quantitative data from advanced experimental techniques like flow reactors, shock tubes, and PEPICO spectroscopy, is essential for the scientific and industrial communities. This knowledge enables the development of more accurate kinetic models, leading to the optimization of reactor design and operating conditions to maximize the efficiency and selectivity of this vital industrial process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CRF-PEPICO: Double velocity map imaging photoelectron photoion coincidence spectroscopy for reaction kinetics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PEPICO – Combustion Research Facility [crf.sandia.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solved Table 2 - Rate constants and heat of reactions for | Chegg.com [chegg.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. ias.ac.in [ias.ac.in]
- 7. karlancer.com [karlancer.com]
- 8. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 9. researchgate.net [researchgate.net]
- 10. ris.utwente.nl [ris.utwente.nl]
- 11. Shock-tube and modeling study of ethane pyrolysis and oxidation (Journal Article) | OSTI.GOV [osti.gov]

- 12. Shock tube study of ethanol pyrolysis I: Multi-species time-history measurements - Beijing Institute of Technology [pure.bit.edu.cn]
- 13. [pubs.acs.org](#) [pubs.acs.org]
- 14. [researchgate.net](#) [researchgate.net]
- To cite this document: BenchChem. [formation of ethyl radical from ethane pyrolysis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1203200#formation-of-ethyl-radical-from-ethane-pyrolysis\]](https://www.benchchem.com/product/b1203200#formation-of-ethyl-radical-from-ethane-pyrolysis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com